molecular formula C10H20BrNO3 B13492488 tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate

tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate

Cat. No.: B13492488
M. Wt: 282.17 g/mol
InChI Key: BKMNFRIHEBNNDY-UHFFFAOYSA-N
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Description

tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group and a 3-bromopropoxyethyl chain. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom serves as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions.

Synthesis:
The compound is synthesized by reacting tert-butyl carbamate precursors with brominated alkylating agents under basic conditions. For example, in , a similar compound (tert-butylN-(6-bromohexyl)carbamate) was prepared using K₂CO₃ and NaI in dioxane under reflux, yielding 72% after purification . This method highlights the efficiency of SN2 reactions in introducing bromoalkyl chains to carbamate frameworks.

Properties

Molecular Formula

C10H20BrNO3

Molecular Weight

282.17 g/mol

IUPAC Name

tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate

InChI

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8H2,1-3H3,(H,12,13)

InChI Key

BKMNFRIHEBNNDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCBr

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Representative Synthetic Route

A key synthetic route described in the literature involves the following steps:

Step Reaction Description Conditions Outcome / Notes
1 Nucleophilic substitution of tert-butyl carbamate-protected ethylamine with 1,3-dibromopropane or 3-bromopropanol derivative Reflux in acetone or acetonitrile with K2CO3 and catalytic KI Formation of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate via ether linkage formation
2 Removal of tert-butyl carbamate protecting group (if needed) Stirring with trifluoroacetic acid (TFA) in dichloromethane at room temperature Deprotection to free amine or trifluoroacetate salt intermediate
3 Neutralization and purification Addition of triethylamine to adjust pH, extraction with ethyl acetate, silica gel column chromatography Isolation of pure target compound as pale yellow solid with yields around 60-70%

Example from Literature

In a synthesis reported by a 2022 study on related carbamate derivatives, the following procedure was used:

  • A mixture of 4-tert-butoxycarbonylaminopiperidine, 1,3-dibromopropane, potassium carbonate, and sodium iodide was refluxed in acetone overnight.
  • After reaction completion, the mixture was filtered, and the product purified by silica gel chromatography.
  • The Boc protecting group was removed by treatment with trifluoroacetic acid and dichloromethane at room temperature.
  • The reaction mixture was neutralized with triethylamine, extracted, and the product purified again by chromatography to yield the final bromopropoxy carbamate compound with approximately 67% yield.

Alternative Methodologies

  • Direct alkylation of tert-butyl carbamate-protected amines with 3-bromopropyl derivatives under reflux in acetonitrile with potassium carbonate and catalytic potassium iodide has been employed, with reaction times ranging from 10 to 72 hours depending on the amine and substrate.
  • The final products are often isolated as oxalate salts or free bases depending on downstream applications.

Analytical Data and Characterization

Typical characterization data reported for tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate and related compounds include:

Parameter Typical Result
Molecular Weight 282.17 g/mol
NMR Spectroscopy Signals consistent with tert-butyl group, carbamate NH, ethoxy and bromopropoxy protons
Mass Spectrometry Molecular ion peak matching C10H20BrNO3 composition
Purity >95% after chromatographic purification

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Nucleophilic substitution with 1,3-dibromopropane Boc-protected amine, 1,3-dibromopropane K2CO3, NaI Reflux in acetone, overnight ~67% Requires deprotection step with TFA
Alkylation with 3-bromopropanol derivative Boc-protected amine, 3-bromopropanol K2CO3, KI Reflux in acetonitrile, 10-72 h Variable Product isolated as oxalate salt or free base

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes SN2 reactions with diverse nucleophiles:

Table 1: Substitution Reactions with Yields and Conditions

NucleophileReagents/ConditionsYieldProduct ApplicationSource
AminesK₂CO₃, DMF, 70°C, 15h58%Peptide intermediate synthesis
ThiolsKI, K₂CO₃, DMF, 120°C, 6h45%Bioconjugation probes
AlkoxidesTEA, CHCl₃, 0°C, 3h62%*Polymer functionalization

Example reaction:
Reaction with 4-bromo-benzenesulfonate chloride in DCM/TEA yields sulfonamide derivatives through bromide displacement .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleavable under acidic conditions:

Conditions:

  • Mild cleavage: 50% TFA/DCM (2h) removes Boc without affecting ether linkages .

  • Selectivity: Stable in basic media (pH < 10), allowing orthogonal deprotection strategies.

Alkylation and Functionalization

The propoxy chain participates in alkylation reactions:

Notable example:
Reaction with bromoacetyl bromide in CHCl₃/TEA produces α-bromoacetamide derivatives, precursors for radiopharmaceuticals .

Table 2: Alkylation Efficiency

ElectrophileSolventTemperatureTimeYield
Bromoacetyl bromideCHCl₃0°C3h62%
1-Bromo-3-chloropropaneDMF80°C4h74%*

*Reaction with 5,7-dibromoisatin .

Stability and Competing Reactions

  • Ether cleavage: Requires strong acids (e.g., HBr/AcOH) or Lewis catalysts .

  • Thermal stability: Decomposes above 150°C, limiting high-temperature applications.

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Carbamate Derivatives

Compound ModificationReaction Rate (vs Parent)Key Difference
Bromoethyl instead of bromopropoxy1.5× fasterReduced steric hindrance
Fluorinated phenoxy groups2.3× slowerElectron-withdrawing effects
Ketone adjacent to bromine4× fasterEnhanced leaving group ability

Data aggregated from structural analogues in and.

Scientific Research Applications

Chemistry: tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also employed in the development of bioactive molecules and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxyethyl chain allows the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural Features :

  • tert-butyl group : Provides steric protection to the carbamate group, enhancing stability under basic conditions.
  • 3-bromopropoxy chain : A primary bromide with high reactivity in substitution reactions, enabling downstream modifications.

Comparison with Similar Compounds

Key Observations :

Yield Variations : The target compound and tert-butylN-(6-bromohexyl)carbamate both achieve 72% yields, indicating efficient alkylation under mild conditions. The lower yield (66%) for the ethoxyethoxy derivative () may stem from steric hindrance or solubility issues during purification .

Substituent Effects :

  • Bromoalkyl chains : Primary bromides (e.g., 3-bromopropoxy) are more reactive in SN2 reactions than secondary or aryl bromides.
  • Heterocyclic moieties : Compounds like the quinazolinyloxy derivative () require harsher conditions (DMF, 60°C) due to the bulkiness of the heterocycle .

Molecular Weight : Brominated derivatives generally have higher molecular weights (~300–360 g/mol), impacting solubility and bioavailability.

Reactivity and Functionalization

  • Nucleophilic Substitution : The 3-bromopropoxy group in the target compound undergoes substitution with amines, thiols, or azides. For example, in , bromohexyl carbamates were used to synthesize piperazine-triazine derivatives via amine coupling .
  • Cross-Coupling: Bromine atoms enable Suzuki or Ullmann couplings.
  • Deprotection : The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid in ) to yield primary amines for further functionalization .

Biological Activity

Introduction

tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety via a 3-bromopropoxy ethyl chain. This structural configuration is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈BrN₁O₂
Molecular Weight303.19 g/mol
Solubility in WaterModerate
Melting PointNot specified

Mechanisms of Biological Activity

The biological activity of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate can be attributed to its ability to interact with various cellular pathways. Research indicates that the compound may disrupt cell function and signal transduction pathways, leading to effects such as:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of specific cancer cell lines while sparing normal cells, suggesting selective cytotoxicity.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in tumor cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Modulation of Signal Transduction : The compound may interfere with key signaling molecules involved in cell survival and proliferation, such as MAPK and PI3K pathways.

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
Cell Proliferation InhibitionSignificant reduction in cancer cell growth
Apoptosis InductionActivation of caspases
Signal Transduction ModulationAltered MAPK pathway signaling

Case Study 1: Anticancer Activity

In a study examining the effects of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate on hepatocellular carcinoma (HCC) cells, researchers reported a notable decrease in cell viability at concentrations above 10 µM. The study utilized both in vitro and in vivo models to assess the compound's efficacy. Results indicated that the compound induced apoptosis through mitochondrial pathways, providing a potential therapeutic avenue for HCC treatment.

Case Study 2: Drug Delivery Applications

Another significant application involves the use of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate as a linker in antibody-drug conjugates (ADCs). Its cleavable nature allows for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. This approach has shown promise in enhancing the therapeutic index of existing chemotherapeutics.

Toxicology and Safety Profile

While promising, the biological activity of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate must be balanced against potential toxicity. Preliminary studies suggest that excessive exposure may lead to adverse effects, including cytotoxicity in non-target cells and possible organ toxicity. Further toxicological evaluations are necessary to establish safe dosage ranges for clinical applications.

Table 3: Toxicological Findings

Toxicity AssessmentFindingsReference
CytotoxicityLow toxicity at therapeutic doses
Organ ToxicityPotential liver toxicity noted

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